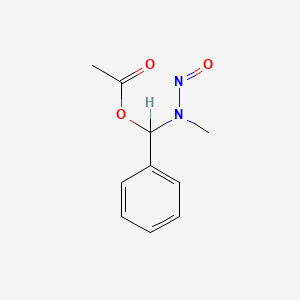

N-Nitroso(acetoxybenzyl)methylamine

Beschreibung

N-Nitroso(acetoxybenzyl)methylamine is a nitrosamine derivative characterized by a methylamine backbone substituted with a nitroso (-N=O) group and an acetoxybenzyl moiety. The acetoxybenzyl group introduces steric and electronic effects that may modulate reactivity, metabolic activation, and toxicity compared to simpler analogs like N-nitrosodimethylamine (NDMA) or N-nitroso-N-ethylbenzylamine. This article synthesizes data from structurally related compounds to infer properties and risks associated with this compound .

Eigenschaften

CAS-Nummer |

53198-46-2 |

|---|---|

Molekularformel |

C10H12N2O3 |

Molekulargewicht |

208.21 g/mol |

IUPAC-Name |

[[methyl(nitroso)amino]-phenylmethyl] acetate |

InChI |

InChI=1S/C10H12N2O3/c1-8(13)15-10(12(2)11-14)9-6-4-3-5-7-9/h3-7,10H,1-2H3 |

InChI-Schlüssel |

SKQBMDZSCODYSQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C1=CC=CC=C1)N(C)N=O |

Kanonische SMILES |

CC(=O)OC(C1=CC=CC=C1)N(C)N=O |

Synonyme |

N-NABMA N-nitroso(acetoxybenzyl)methylamine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Chemical and Structural Properties

The table below compares key chemical attributes of N-nitroso(acetoxybenzyl)methylamine with analogs:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound* | C₁₀H₁₂N₂O₃ | 208.21 | Not available | Acetoxybenzyl, methyl, nitroso |

| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | 74.08 | 62-75-9 | Two methyl groups, nitroso |

| N-Nitroso-N-ethylbenzylamine | C₉H₁₂N₂O | 164.21 | 20689-96-7 | Benzyl, ethyl, nitroso |

| N-Nitroso-N-methylaniline | C₇H₈N₂O | 136.15 | 614-00-6 | Phenyl, methyl, nitroso |

| N-Nitrosomethylethylamine | C₃H₈N₂O | 88.11 | 10595-95-6 | Methyl, ethyl, nitroso |

Key Observations :

Toxicological Profiles

N-Nitroso compounds are classified as probable human carcinogens due to alkylating DNA after metabolic activation. Below is a toxicity comparison:

| Compound | Carcinogenicity Class (GHS) | Key Metabolic Pathway | Reported Cancers (Animal Studies) |

|---|---|---|---|

| This compound* | Likely Category 1B† | Cytochrome P450-mediated α-hydroxylation | Not reported; inferred from analogs |

| NDMA | Category 1A | CYP2E1/2A6 oxidation to methyldiazonium ion | Liver, kidney, lung |

| N-Nitroso-N-ethylbenzylamine | Category 2 | CYP-dependent formation of ethylating agents | Esophageal, nasal tumors |

| N-Nitroso-N-methylaniline | Category 2 | Demethylation and DNA adduct formation | Bladder, liver |

†Based on structural similarity to Category 1A/1B nitrosamines .

Mechanistic Insights :

- The acetoxy group may alter metabolic pathways. For example, hydrolysis could generate benzyl alcohol derivatives, which might undergo further oxidation to reactive quinones or epoxides .

- Like NDMA, α-hydroxylation of the methyl group could produce methylating species, leading to DNA adducts (e.g., O⁶-methylguanine) .

Regulatory and Analytical Considerations

Regulatory Limits :

- The FDA and EMA set strict acceptable intake limits for nitrosamines (e.g., NDMA at 96 ng/day). For novel nitrosamines like this compound, a default limit of 18 ng/day may apply pending compound-specific data .

Detection Methods :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for nitrosamine analysis. The acetoxybenzyl group may require optimized ionization conditions (e.g., positive electrospray) and chromatographic separation (C18 columns with acidic mobile phases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.